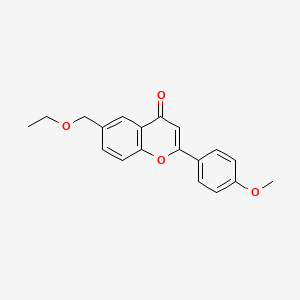

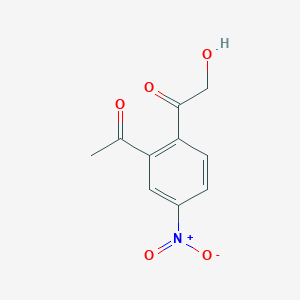

4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-1-Benzopyran-4-on, 6-(Ethoxymethyl)-2-(4-Methoxyphenyl)- ist eine synthetische organische Verbindung, die zur Benzopyran-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Ethoxymethylgruppe in der 6. Position und eine Methoxyphenylgruppe in der 2. Position umfasst. Benzopyrane sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4H-1-Benzopyran-4-on, 6-(Ethoxymethyl)-2-(4-Methoxyphenyl)- beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen. Zum Beispiel kann die Reaktion mit der Bildung eines Zwischenprodukts beginnen, das durch die Reaktion eines Methoxyphenylderivats mit einem Ethoxymethylierungsmittel gebildet wird. Dieses Zwischenprodukt wird dann cyclisiert, um die gewünschte Benzopyranstruktur zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von Katalysatoren, Temperatursteuerung und Reinigungstechniken wie Umkristallisation oder Chromatographie. Die Skalierbarkeit des Syntheseprozesses ist für industrielle Anwendungen entscheidend, um sicherzustellen, dass die Verbindung in großen Mengen hergestellt werden kann, ohne die Qualität zu beeinträchtigen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a methoxyphenyl derivative with an ethoxymethylating agent. This intermediate is then cyclized to form the desired benzopyran structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4H-1-Benzopyran-4-on, 6-(Ethoxymethyl)-2-(4-Methoxyphenyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.

Substitution: Elektrophilen und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzopyranring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Dihydrobenzopyrane erzeugen kann. Substitutionsreaktionen führen zu Derivaten mit neuen funktionellen Gruppen, die an den Benzopyranring gebunden sind.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-on, 6-(Ethoxymethyl)-2-(4-Methoxyphenyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften.

Medizin: Die Forschung erforscht ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten, darunter Krebs und neurodegenerative Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4H-1-Benzopyran-4-on, 6-(Ethoxymethyl)-2-(4-Methoxyphenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie die Enzymaktivität moduliert, mit Rezeptoren interagiert oder zelluläre Signalwege beeinflusst. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungen oder oxidativem Stress beteiligt sind, was zu ihren potenziellen therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4H-1-Benzopyran-4-on, 7-Hydroxy-8-Methoxy-3-(4-Methoxyphenyl)

- 4H-1-Benzopyran-4-on, 7-(β-D-Glucopyranosyloxy)-5,6-Dimethoxy-3-(4-Methoxyphenyl)

- 4H-1-Benzopyran-4-on, 5,6,7,8-Tetramethoxy-3-(4-Methoxyphenyl)

Einzigartigkeit

4H-1-Benzopyran-4-on, 6-(Ethoxymethyl)-2-(4-Methoxyphenyl)- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm bestimmte chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Ethoxymethylgruppe in der 6. Position und der Methoxyphenylgruppe in der 2. Position unterscheidet sie von anderen Benzopyranderivaten, was möglicherweise zu einzigartigen Wechselwirkungen mit biologischen Zielstrukturen und zu einem unterschiedlichen therapeutischen Potenzial führt.

Eigenschaften

CAS-Nummer |

649747-83-1 |

|---|---|

Molekularformel |

C19H18O4 |

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

6-(ethoxymethyl)-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O4/c1-3-22-12-13-4-9-18-16(10-13)17(20)11-19(23-18)14-5-7-15(21-2)8-6-14/h4-11H,3,12H2,1-2H3 |

InChI-Schlüssel |

HVFNGLIGWGBBKE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)

![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)

![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)

![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)

![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)